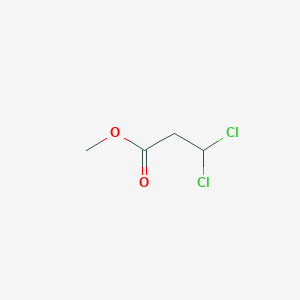
Methyl 3,3-dichloropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3-dichloropropanoate is an organic compound with the molecular formula C4H6Cl2O2. It is a methyl ester derivative of 3,3-dichloropropanoic acid. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,3-dichloropropanoate can be synthesized through the esterification of 3,3-dichloropropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dichloropropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester group can be hydrolyzed to produce 3,3-dichloropropanoic acid and methanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to form 3,3-dichloropropanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, thiols
Catalysts: Sulfuric acid, hydrochloric acid
Reducing Agents: Lithium aluminum hydride
Major Products Formed
3,3-Dichloropropanoic acid: Formed through hydrolysis
3,3-Dichloropropanol: Formed through reduction
Substituted derivatives: Formed through nucleophilic substitution
Scientific Research Applications
Synthesis and chemical reactions
- Preparation Methods: Methyl 3,3-dibromo-2,3-dichloropropanoate can be synthesized through the bromination and chlorination of methyl propanoate derivatives. A common method involves reacting methyl 2,3-dichloropropanoate with bromine under controlled conditions to introduce bromine atoms at the 3-position. Industrial production follows similar routes on a larger scale, using large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
- Reagent in organic synthesis: Methyl 3,3-dibromo-2,3-dichloropropanoate is used as a reagent in organic synthesis to introduce bromine and chlorine atoms into molecules.
- Chemical Reactions: Methyl 3,3-dibromo-2,3-dichloropropanoate undergoes substitution and elimination reactions. Substitution reactions involve replacing bromine and chlorine atoms with nucleophiles like hydroxide ions or amines. Elimination reactions, under basic conditions, can form alkenes.
- Common Reagents and Conditions:
- Triethylamine: Used in elimination reactions to remove bromine atoms and form olefins.
- Sodium Hydroxide: Commonly used in substitution reactions to replace halogen atoms with hydroxyl groups.
- Major Products Formed:
- Debrominated Olefins: Formed through elimination reactions.
- Hydroxylated Derivatives: Formed through substitution reactions with hydroxide ions.
Related Compounds and Applications
- Methyl 2,3-dichloropropanoate: This compound is used in the preparation of oxidative fragmentation and coupling of catharanthine analogs to vindoline . It can also be used to produce 2-chloro-acrylic acid methyl ester when heated and is utilized as a pharmaceutical intermediate .
- Methyl 2-chloropropenoate: This can be obtained from methyl 2,3-dichloropropanoate via a reaction with triethylamine .
- Methyl 3-chloro-3-oxopropionate: This compound may be used as a component in a product covered by a group standard .
Mechanism of Action
The mechanism of action of methyl 3,3-dichloropropanoate involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms in the compound are highly reactive and can be replaced by other nucleophiles, resulting in the formation of new chemical bonds. This reactivity makes it a valuable compound in various chemical synthesis processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-dichloropropanoate
- Methyl 3,3-dichloropropenoate
- Ethyl 3,3-dichloropropanoate
Uniqueness
Methyl 3,3-dichloropropanoate is unique due to its specific substitution pattern and reactivity. The presence of two chlorine atoms on the same carbon atom makes it highly reactive towards nucleophiles, allowing for a wide range of chemical transformations. This distinguishes it from other similar compounds that may have different substitution patterns or reactivity profiles.
Properties
CAS No. |
817-77-6 |
|---|---|
Molecular Formula |
C4H6Cl2O2 |
Molecular Weight |
156.99 g/mol |
IUPAC Name |
methyl 3,3-dichloropropanoate |
InChI |
InChI=1S/C4H6Cl2O2/c1-8-4(7)2-3(5)6/h3H,2H2,1H3 |
InChI Key |
WGVLOKHINHKFDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















